Ethyl N-Boc-4-methylpiperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a reactant used for the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 and building blocks for piperazine-based CCR5 antagonists . It is also a key building block for piperazine-based CCR5 antagonists .
Synthesis Analysis
The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves the use of isonipecotate as a starting material and Curtius rearrangement as a key step . It is also used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis
The molecular formula of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is C14H25NO4 . Its molecular weight is 271.35 g/mol . The InChI key is ZQZVWDXMUCTNRI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The refractive index of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is n20/D 1.4554 . Its density is 1.0134 g/mL at 25 °C . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl N-Boc-4-methylpiperidine-4-carboxylate serves as a key starting material or intermediate in the synthesis of a wide range of chemical compounds. For example, it has been utilized in a nine-step reaction process that involves various chemical transformations such as hydrogenation, Boc protection, methylation, and oximation, leading to the formation of structurally complex molecules. These methodologies underscore its versatility in facilitating the synthesis of compounds with potential pharmaceutical applications (Wang et al., 2008).
Enabling Pharmaceutical Intermediate Synthesis
The compound has been instrumental in synthesizing key intermediates for pharmaceutical research. For instance, it is used in preparing the key intermediate of ABT-279 and K-579, which are potential dipeptidyl peptidase-4 inhibitors. The process showcases its role in enabling the synthesis of significant therapeutic agents with high yield and lower cost, beneficial for large-scale production (Ma Yu-zhuo, 2011).
Facilitating Enzymatic Resolution
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is also pivotal in the enzymatic resolution of cyclic N-Boc protected β-amino acids. This process involves the use of lipase for hydrolysis, yielding acids and esters in high enantiomeric excesses, demonstrating its utility in achieving high purity enantiomers for research and development purposes in the pharmaceutical industry (Pousset et al., 2004).
Contribution to Organic Synthesis
Its application extends to organic synthesis, where it is used in phosphine-catalyzed [4 + 2] annulations, illustrating its effectiveness in forming highly functionalized tetrahydropyridines. This process highlights its role in constructing complex molecules through efficient and regioselective methodologies, contributing significantly to the field of organic chemistry (Zhu et al., 2003).
Advancing Medicinal Chemistry Research
Furthermore, ethyl N-Boc-4-methylpiperidine-4-carboxylate is crucial in the development of medicinal chemistry research, enabling the synthesis of compounds through continuous flow chemistry. This approach exemplifies its importance in the scalable preparation of carboxylic acid derivatives, supporting medicinal chemistry programs by facilitating the safe and efficient production of large quantities of compounds (Kestemont et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584852 | |
Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-methylpiperidine-4-carboxylate | |
CAS RN |
189442-87-3 | |
Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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